Structural Assignment of 5,22-Dioxokopsane via Comparative NMR with Kopsanone
The correct structural identity of 5,22-dioxokopsane was established through a comparative 13C NMR study against the known alkaloid kopsinilam. This analysis proved that a base previously isolated from Vinca erecta and misidentified as 'kopsanone' was, in fact, 5,22-dioxokopsane [1]. This evidence directly verifies the compound's structure and resolves prior misassignments, ensuring procurement of the intended compound.
| Evidence Dimension | 13C NMR Spectra Comparison |
|---|---|
| Target Compound Data | NMR data consistent with the 5,22-dioxokopsane structure |
| Comparator Or Baseline | Kopsinilam and a base previously misidentified as 'kopsanone' |
| Quantified Difference | The analysis proved the former 'kopsanone' possessed the structure of 5,22-dioxokopsane, correcting the previous identification [1]. |
| Conditions | 13C NMR spectroscopy study |
Why This Matters
This structural validation mitigates procurement risk by ensuring researchers acquire the exact chemical entity described in literature, not a misidentified isomer or analog.
- [1] Yagudaev, M. R. (1984). The NMR investigation of alkaloids. VII. 13C NMR spectra and structure of “kopsanone” and kopsinilam. Chemistry of Natural Compounds, 20, 320–322. DOI: 10.1007/BF00575758. View Source
